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Cat. No.: B12663584 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data

integral to the chemical structure elucidation of α-D-allofuranose. D-Allose, a C3 epimer of D-

glucose, is a rare aldohexose sugar with unique physicochemical and biological properties,

making its structural characterization crucial for applications in glycobiology and medicinal

chemistry. This document outlines the key spectroscopic and crystallographic techniques,

presents compiled quantitative data, and details the experimental protocols necessary for the

unambiguous determination of the structure and conformation of its α-furanose form.

Spectroscopic and Physical Data
The structural elucidation of α-D-allofuranose relies on a combination of techniques that probe

its connectivity, stereochemistry, and three-dimensional shape. The following tables summarize

key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass

Spectrometry (MS), and physical property measurements.

Table 1: ¹³C NMR Chemical Shift Data for D-Allose
Isomers
This table presents the ¹³C NMR chemical shifts for the different isomeric forms of D-Allose in

aqueous solution. The furanose forms are minor components in the equilibrium.[1]
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Carbon Atom
α-pyranose
(ppm)

β-pyranose
(ppm)

α-furanose
(ppm)

β-furanose
(ppm)

C1 94.3 94.9 97.5 102.3

C2 68.6 72.8 Not Reported Not Reported

C3 73.2 72.7 Not Reported Not Reported

C4 67.6 68.3 Not Reported Not Reported

C5 68.3 75.1 Not Reported Not Reported

C6 62.3 62.8 Not Reported Not Reported

Note: Data for D-

[1-¹³C]allose in

D₂O at 75 MHz.

Chemical shifts

may vary slightly

with

experimental

conditions.[1]

Table 2: Mass Spectrometry Data for D-(+)-Allose
Derivative
This table summarizes the mass spectrometry data for the trimethylsilyl (TMS) derivative of D-

(+)-Allose, obtained via Gas Chromatography-Electron Impact-Time of Flight (GC-EI-TOF)

Mass Spectrometry.[2]
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Parameter Value

Derivative n-Trimethylsilyl (TMS)

Ionization Mode Electron Impact (EI)

Mass Analyzer Time of Flight (TOF)

Retention Time 725.844 sec

Major Fragment Ions (m/z) 73, 103, 129, 147, 205, 319

Table 3: Physical Properties of a Key α-D-Allofuranose
Derivative
This table lists the physical properties of 1,2:5,6-Di-O-isopropylidene-α-D-allofuranose, a

common synthetic intermediate.

Property Value Reference

CAS Number 2595-05-3 [3]

Molecular Formula C₁₂H₂₀O₆ [3]

Molecular Weight 260.28 g/mol [3]

Melting Point 73-76 °C [3]

Optical Activity ([α]²⁵/D) +36° (c = 1 in chloroform) [3]

Experimental Protocols
Detailed methodologies are crucial for the reproducible structural analysis of α-D-allofuranose.

The following sections provide protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for determining the detailed structure of carbohydrates in

solution, including anomeric configuration and ring conformation.
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Sample Preparation:

Weigh approximately 10-20 mg of the D-allose sample.

Dissolve the sample in 0.5-0.7 mL of deuterium oxide (D₂O). Ensure complete dissolution.[1]

Transfer the solution to a 5 mm NMR tube.

Optionally, add a reference standard such as DSS or TSP for precise chemical shift

referencing.

Instrumentation and Data Acquisition:

A high-field NMR spectrometer (500 MHz or higher) is recommended for optimal resolution

of the complex proton spectrum.

¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical spectral width is 10-

12 ppm. A sufficient number of scans should be acquired to obtain a good signal-to-noise

ratio, especially for detecting the minor furanose forms.

¹³C NMR: Acquire a standard one-dimensional carbon spectrum with proton decoupling.[1]

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and

a relaxation delay of 2-5 seconds are necessary.[1]

2D NMR Experiments:

COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks and

identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and

¹³C atoms, aiding in the assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range (2-3 bond) ¹H-

¹³C correlations, useful for assigning quaternary carbons and confirming glycosidic

linkages in derivatives.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of

protons, which is critical for conformational analysis.
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Mass Spectrometry (MS)
MS provides information on the molecular weight and elemental composition of the molecule

and its fragments.

Sample Preparation (for GC-MS of TMS derivative):

A small, dry sample of D-allose is derivatized using a suitable silylating agent (e.g., a mixture

of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) in

pyridine).

The reaction mixture is heated to ensure complete derivatization.

The derivatized sample is then diluted in an appropriate solvent for injection into the GC-MS.

Instrumentation and Data Acquisition:

Gas Chromatography (GC): The derivatized sample is injected into a GC equipped with a

suitable capillary column (e.g., CP-SIL 8 CB) to separate the anomers.[2]

Ionization: Electron Impact (EI) is a common ionization method for GC-MS, which causes

extensive fragmentation, providing a characteristic fingerprint for the molecule.

Mass Analyzer: A Time of Flight (TOF) or quadrupole analyzer is used to separate the ions

based on their mass-to-charge ratio.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation (KBr Pellet Method):

Thoroughly grind a small amount of dry D-allose sample (1-2 mg) with approximately 200 mg

of dry potassium bromide (KBr) powder using an agate mortar and pestle.

Place the mixture into a die and apply pressure to form a transparent or translucent pellet.

Place the pellet in a sample holder for analysis.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://massbank.eu/MassBank/RecordDisplay?id=MSBNK-Osaka_Univ-OUF00157
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12663584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Acquisition:

Record the spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

A background spectrum of the empty sample compartment should be recorded and

subtracted from the sample spectrum.

Characteristic absorption bands for hydroxyl (O-H), alkyl (C-H), and ether (C-O) functional

groups are expected.

X-ray Crystallography
While a crystal structure for the unprotected α-D-allofuranose is not readily available, the

general protocol for obtaining such data for a derivative is as follows. Crystal structures for

derivatives such as 3-C-(N-benzyloxycarbonyl)aminomethyl-3-deoxy-1,2:5,6-di-O-

isopropylidene-α-d-allofuranose and 3-deoxy-3-nitromethyl-1,2;5,6-di-O-isopropylidene-α-d-

allofuranose have been reported, confirming the furanose ring conformation in the solid state.

[4][5][6]

Crystal Growth:

Dissolve the purified compound in a suitable solvent or solvent mixture to achieve a

supersaturated solution.

Allow the solvent to evaporate slowly, or use vapor diffusion or cooling methods to promote

the growth of single crystals of suitable size and quality.

Data Collection and Structure Refinement:

Mount a suitable single crystal on a goniometer head.

Place the crystal in an X-ray diffractometer and cool it with a stream of cold nitrogen.

Expose the crystal to a monochromatic X-ray beam and collect the diffraction pattern as the

crystal is rotated.

Process the diffraction data to determine the unit cell dimensions and space group.
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Solve the phase problem to generate an electron density map.

Build and refine an atomic model that fits the electron density map to obtain the final crystal

structure.

Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflow for the

structural elucidation of α-D-allofuranose and the tautomeric equilibrium of D-allose in solution.
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Caption: Experimental workflow for the structural elucidation of α-D-allofuranose.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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